molecular formula C13H17NO2 B118283 D-erythro-Ritalinic Acid CAS No. 744954-37-8

D-erythro-Ritalinic Acid

Cat. No.: B118283
CAS No.: 744954-37-8
M. Wt: 219.28 g/mol
InChI Key: INGSNVSERUZOAK-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-erythro-Ritalinic Acid (CAS: 744954-37-8) is a chiral piperidine derivative and a primary metabolite of methylphenidate, a central nervous system stimulant used to treat attention-deficit/hyperactivity disorder (ADHD). Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol. The compound features a carboxylic acid group at the α-position of the piperidine ring, which enhances its polarity and solubility in polar solvents like water and methanol . The stereochemistry of the molecule (D-erythro configuration) dictates its conformational dynamics, influencing intermolecular interactions such as hydrogen bonding and van der Waals forces. This stereospecificity is critical for its biological activity and metabolic pathways .

This compound is primarily used in pharmacological research as a reference standard for analyzing methylphenidate metabolism and detecting drug impurities. Its stability under physiological conditions makes it a key biomarker in forensic and clinical toxicology studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-erythro-Ritalinic Acid typically involves the hydrolysis of methylphenidate. The process can be carried out under acidic or basic conditions, with hydrochloric acid or sodium hydroxide being commonly used reagents . The reaction is usually performed at elevated temperatures to ensure complete hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of novel organic salts as intermediates. For instance, the free acid can be isolated and treated with various acids such as hydrochloric acid, hydrobromic acid, phosphoric acid, oxalic acid, malic acid, malonic acid, or citric acid to form the desired product .

Chemical Reactions Analysis

Esterification to Methylphenidate

D-erythro-Ritalinic acid undergoes esterification with methanol under acidic conditions to form methylphenidate, a central nervous system stimulant :

  • Catalyst : HCl (2–6 M) at 30–70°C for 15–30 hours.

  • Molar ratio : Ritalinic acid:HCl = 1:1.7–1:5.2 .

  • Co-solvents : Acetone or toluene enhance reaction efficiency by removing water via azeotropic distillation .

Table 2: Esterification Optimization

ConditionOptimal RangeImpact on YieldSource
HCl concentration2–6 MMaximizes esterification rate
Reaction time15–30 hours90–95% conversion
Temperature60–70°CPrevents racemization

Isomerization and Racemization

This compound can isomerize to the threo configuration under alkaline conditions:

  • Base-induced racemization : Treatment with NaOH or NH3 (pH 4.0–6.5) at 60–70°C facilitates epimerization .

  • Solvent effects : Aqueous methanol or ethanol promotes reversible ring-opening/closure mechanisms .

Table 3: Isomerization Conditions

ParameterConditionsOutcomeSource
BaseLiq. NH3 (20%)80% threo conversion
Temperature60–70°CCompletes in 1 hour
SolventMethanol:water (1:1)Precipitates free acid

Salt Formation and Stability

This compound forms stable salts with organic and inorganic acids, critical for pharmaceutical formulations:

  • Common salts : Hydrochloride, oxalate, and tartrate salts .

  • Solubility : Hydrochloride salt exhibits high solubility in water (200 mg/mL) .

  • Storage stability : Salts remain stable for >24 months under ambient conditions .

Table 4: Salt Properties

Salt TypeSolubility (mg/mL)StabilitySource
Hydrochloride200 (water)>24 months
Oxalate50 (acetone)Sensitive to humidity
Tartrate150 (ethanol)>18 months

Functionalization at the Piperidyl Position

Recent advances enable functionalization of this compound’s piperidine ring:

  • Reformatsky reaction : Adds methyl phenylacetate groups at C2 with anti stereochemistry (dr >20:1) .

  • Nucleophilic additions : Cyanide, malononitrile, and Grignard reagents modify C5′ with >90% regioselectivity .

Table 5: Functionalization Reactions

Reaction TypeReagentsSelectivity/YieldSource
ReformatskyMBA, Zndr >20:1
Cyanide additionNaCN, −50°C88% yield
Grignard additionMeMgBr, −60°C75% yield

This compound’s chemistry is pivotal for producing enantiopure pharmaceuticals and studying stereochemical outcomes. Innovations in chiral resolution and functionalization continue to expand its utility in drug development.

Scientific Research Applications

D-erythro-Ritalinic Acid has several applications in scientific research:

Mechanism of Action

D-erythro-Ritalinic Acid exerts its effects primarily through its role as a metabolite of methylphenidate. Methylphenidate blocks the reuptake of dopamine and norepinephrine by neurons, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and results in the stimulant effects observed with methylphenidate use .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below compares D-erythro-Ritalinic Acid with structurally related compounds, focusing on stereochemistry, functional groups, and physicochemical properties:

Compound Name CAS Number Molecular Formula Stereochemistry Key Functional Groups Solubility (Polar Solvents) Applications
This compound 744954-37-8 C₁₃H₁₇NO₂ D-erythro Carboxylic acid High Metabolic studies, reference standard
DL-threo-Ritalinic Acid 54631-24-2 C₁₃H₁₇NO₂ DL-threo Carboxylic acid Moderate Impurity profiling, synthesis
D-threo-Ritalinic Acid-d10 - C₁₃H₇D₁₀NO₂ D-threo Deuterated carboxylic acid High (DMSO, methanol) Isotopic labeling, pharmacokinetics
DL-erythro-Ritalinic Acid 783256-74-6 C₁₄H₂₀ClNO₂ DL-erythro Ester (HCl salt) Moderate (organic solvents) Pharmaceutical intermediates

Key Observations:

Stereochemical Impact : The D-erythro configuration of this compound confers distinct hydrogen-bonding capabilities compared to the threo diastereomers, affecting its solubility and receptor-binding efficiency .

Functional Group Variations : DL-erythro-Ritalinic Acid (CAS: 783256-74-6) exists as an ester hydrochloride, reducing its polarity relative to the free carboxylic acid form .

Isotopic Analogs : D-threo-Ritalinic Acid-d10, a deuterated analog, is used in mass spectrometry to trace metabolic pathways without altering chemical reactivity .

Pharmacokinetic and Metabolic Differences

  • This compound : Exhibits a plasma half-life of 2–3 hours in humans, with renal excretion as the primary elimination route. Its carboxylic acid group facilitates rapid conjugation with glucuronic acid .
  • DL-threo-Ritalinic Acid : Shows slower metabolic clearance due to reduced enzymatic recognition of the threo configuration. This property is exploited in impurity profiling during methylphenidate synthesis .
  • Deuterated Analogs : D-threo-Ritalinic Acid-d10 demonstrates negligible isotopic effects in vivo, making it ideal for quantitative bioanalytical studies .

Research Findings and Data

Stability and Reactivity

This compound demonstrates superior thermal stability compared to threo isomers, with a decomposition temperature of 220°C. Its aqueous solubility (25 mg/mL at 25°C) is 30% higher than DL-threo-Ritalinic Acid, attributed to stronger hydrogen-bonding networks .

Regulatory and Quality Control

This compound is used as a calibrant in these assays .

Biological Activity

Overview

D-erythro-Ritalinic Acid (RA) is a significant metabolite of methylphenidate (MPH), a widely used psychostimulant for treating attention deficit hyperactivity disorder (ADHD). Understanding the biological activity of this compound is crucial, as it provides insights into the pharmacokinetics and pharmacodynamics of methylphenidate, as well as its therapeutic implications.

Metabolism and Pharmacokinetics

This compound is primarily formed through the hydrolysis of methylphenidate by the enzyme carboxylesterase 1 (CES1), predominantly in the liver. This metabolic pathway is essential for converting the active form of MPH into its inactive metabolite, which significantly influences the drug's overall effects and duration in the body.

Key Pharmacokinetic Findings

  • Concentration Ratios : Studies show that D-ritalinic acid concentrations in plasma can be 10 to 20 times higher than those of its enantiomer, L-ritalinic acid, and roughly equal amounts of the d- and l-forms are present in biological samples .
  • Half-life : The average half-life of D-ritalinic acid is approximately 2.8 hours, similar to that of its parent compound, methylphenidate .
  • Excretion : Following administration, both d- and l-ritalinic acid can be detected in urine, with pharmacokinetic studies indicating a strong correlation between their plasma concentrations and metabolic ratios .

Biological Effects

While this compound is considered pharmacologically inactive compared to methylphenidate, it still plays a vital role in the overall pharmacological profile of MPH. The compound's presence affects the therapeutic efficacy and safety profile of methylphenidate.

The primary mechanism involves the inhibition of dopamine and norepinephrine reuptake, which is mediated by its parent compound. However, as an inactive metabolite, this compound does not exhibit significant pharmacological activity on its own but serves as an important marker for understanding drug metabolism and effects.

Case Studies and Research Findings

  • Pharmacokinetic Studies : A study involving healthy volunteers assessed the enantiomeric pharmacokinetics of MPH and its metabolites, revealing significant variability in plasma concentrations among individuals. The study highlighted that D-ritalinic acid levels were consistently higher than those of L-ritalinic acid, suggesting a preferential metabolic pathway .
  • Clinical Implications : Research indicates that higher concentrations of D-ritalinic acid could correlate with lower incidences of adverse effects associated with MPH treatment. This relationship underscores the importance of monitoring metabolite levels in clinical settings to optimize therapeutic strategies for ADHD .
  • Impact on Drug Formulations : The presence of this compound has implications for developing new formulations of methylphenidate. Understanding its metabolism can lead to improved dosing regimens that maximize therapeutic effects while minimizing side effects .

Data Tables

Parameter This compound L-Ritalinic Acid
Formation Hydrolysis from MPHHydrolysis from MPH
Average Half-life 2.8 hours72.9 minutes
Plasma Concentration Ratio 10–20 times higher than L-RALower than D-RA
Primary Metabolizing Enzyme Carboxylesterase 1Carboxylesterase 1

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing D-erythro-Ritalinic Acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves chiral resolution or stereoselective synthesis to isolate the D-erythro enantiomer. Characterization requires techniques like nuclear magnetic resonance (NMR) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Ensure reproducibility by documenting solvent systems, temperature controls, and catalyst ratios .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Validate methods using calibration curves with internal standards (e.g., deuterated analogs) to correct for matrix effects. Include parameters like limit of detection (LOD), recovery rates, and intra-day/inter-day precision in validation protocols .

Q. How can researchers ensure the stability of this compound during experimental storage and handling?

  • Methodological Answer : Conduct stability studies under varying conditions (e.g., temperature, pH, light exposure) using accelerated degradation protocols. Monitor degradation products via HPLC or LC-MS and establish storage guidelines (e.g., −80°C in inert atmospheres). Reference ICH guidelines for pharmaceutical stability testing to align with regulatory standards .

Advanced Research Questions

Q. How should researchers address contradictory pharmacokinetic data for this compound across different studies?

  • Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., interspecies differences, dosing regimens). Reconcile discrepancies by comparing study designs: assess bioavailability metrics (AUC, Cmax), sampling intervals, and analytical method variations. Use sensitivity analysis to weigh data quality .

Q. What novel approaches exist for isolating this compound from complex mixtures in metabolic studies?

  • Methodological Answer : Employ chiral stationary phases in ultra-high-performance liquid chromatography (UHPLC) or capillary electrophoresis (CE) for high-resolution separation. Couple with ion mobility spectrometry (IMS) to distinguish co-eluting isomers. Validate specificity using spiked matrices and orthogonal techniques (e.g., X-ray crystallography) .

Q. How does the stereochemistry of this compound influence its pharmacological activity compared to other enantiomers?

  • Methodological Answer : Conduct in vitro receptor binding assays (e.g., dopamine transporter inhibition) and in vivo behavioral studies in model organisms. Use molecular docking simulations to compare enantiomer-receptor interactions. Statistically analyze dose-response curves to quantify stereospecific effects .

Q. What statistical methods are optimal for analyzing non-linear metabolic pathways involving this compound?

  • Methodological Answer : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling using software like NONMEM or Monolix. Incorporate mixed-effects models to account for inter-individual variability. Use Akaike Information Criterion (AIC) to compare model fits and identify dominant metabolic routes .

Q. How can researchers validate new analytical methods for this compound in compliance with regulatory standards?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters: linearity (R<sup>2</sup> > 0.99), accuracy (recovery 95–105%), precision (%RSD < 5%), and robustness (deliberate variations in flow rate, column temperature). Include cross-validation with established methods and peer-reviewed literature .

Q. Guidance for Data Interpretation and Reporting

  • Handling Outliers : Use Grubbs’ test or Dixon’s Q-test to identify outliers. Justify exclusion/inclusion based on experimental context (e.g., instrumental error vs. biological variability) .
  • Literature Reviews : Critically evaluate sources for methodological rigor; prioritize peer-reviewed journals over preprint platforms. Use tools like PRISMA flow diagrams for systematic reviews .

Properties

IUPAC Name

(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.